molecular formula C23H22N2O7 B1225937 5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B1225937
M. Wt: 438.4 g/mol
InChI Key: NFJSJDPZIWMCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a member of furans and an aromatic amide.

Scientific Research Applications

Reductive Alkylation Studies

Research has explored the reductive alkylation properties of similar methylpyrrole carboxylic esters, highlighting their potential in synthesizing various substituted pyrroles. For example, reductive alkylations have been shown to be effective with pyrroles, indicating the potential of these compounds in creating diverse chemical structures (Roomi & Macdonald, 1970).

Lipoxygenase Inhibition

Studies on similar furan derivatives, such as 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester derivatives, have identified potent inhibitory activity on soybean lipoxygenase enzyme. This indicates potential applications in addressing inflammatory processes and diseases (Vinayagam et al., 2017).

Cardiotonic Activity

Compounds like ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids have been tested for cardiotonic activity, suggesting a possible role in heart-related treatments. These studies provide insights into the potential medical applications of similar compounds (Mosti et al., 1992).

Molecular Structure and DFT Calculations

Ab initio and DFT calculations have been conducted on analogous compounds to determine their molecular structure, energy distributions, and atomic charge distributions. This research helps understand the physical and chemical properties of these complex molecules (Patel et al., 2013).

Synthesis and Cytotoxicity Evaluation

Some esters of pyrrole-carboxylic acid have been synthesized and evaluated for their cytotoxicity against specific cell lines, hinting at the potential of these compounds in cancer research and treatment (Liu et al., 2006).

Crystal Structure and Biological Activity

The synthesis, crystal structure, and biological activities of pyrrole derivatives have been extensively studied, providing valuable insights into their potential therapeutic applications and underlying mechanisms (Patel et al., 2012).

properties

Product Name

5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 5-[2-[2-(furan-2-carbonylamino)benzoyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C23H22N2O7/c1-4-30-23(29)19-13(2)20(24-14(19)3)17(26)12-32-22(28)15-8-5-6-9-16(15)25-21(27)18-10-7-11-31-18/h5-11,24H,4,12H2,1-3H3,(H,25,27)

InChI Key

NFJSJDPZIWMCCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
Reactant of Route 6
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5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

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